molecular formula C25H23N3O4 B11306291 N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide

N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide

Cat. No.: B11306291
M. Wt: 429.5 g/mol
InChI Key: ILCDCZXGTJBDDB-UHFFFAOYSA-N
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Description

N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, phenyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and phenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxazoloquinoline analogs, which share structural features and functional groups with N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide .

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-[7-(4-hydroxyphenyl)-3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-13-22-23(16-3-7-18(8-4-16)26-14(2)29)24-20(27-25(22)32-28-13)11-17(12-21(24)31)15-5-9-19(30)10-6-15/h3-10,17,23,27,30H,11-12H2,1-2H3,(H,26,29)

InChI Key

ILCDCZXGTJBDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

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